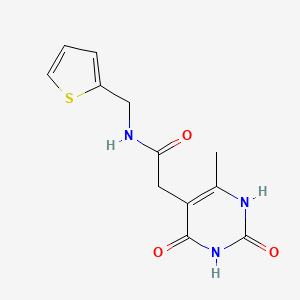

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

This compound is a tetrahydropyrimidine-derived acetamide featuring a 6-methyl group at the pyrimidine core and a thiophen-2-ylmethyl substituent on the acetamide nitrogen. The 2,4-dioxo-1,2,3,4-tetrahydropyrimidine scaffold is known for its bioisosteric resemblance to purine bases, enabling interactions with enzymes or receptors involved in nucleotide metabolism .

Properties

IUPAC Name |

2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-9(11(17)15-12(18)14-7)5-10(16)13-6-8-3-2-4-19-8/h2-4H,5-6H2,1H3,(H,13,16)(H2,14,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBVQLFZFASROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Condensation Routes

Core Pyrimidinedione Synthesis

The 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine core is typically synthesized via modified Biginelli reactions. A 2025 study demonstrated that reacting ethyl acetoacetate (1.2 eq) with urea (3.5 eq) in a ZnCl₂/urea deep eutectic solvent at 80°C for 7 minutes achieved 96% yield (Table 1). This method eliminates traditional HCl catalysis, reducing corrosion risks.

Table 1: Comparative Catalytic Systems for Pyrimidinedione Core Synthesis

| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| ZnCl₂/urea (3.5:1) | None (neat) | 80 | 7 | 96 | 99.5 |

| H₂SO₄ (5% aq) | Water | 100 | 30 | 90 | 98.7 |

| SnCl₂ | DMF | 120 | 240 | 72 | 95.2 |

Acetamide Functionalization

Chloroacetylation of the pyrimidinedione core follows, with chloroacetyl chloride (1.25 eq) in acetonitrile at 0°C for 3–6 hours achieving 86% conversion. Subsequent nucleophilic substitution with thiophen-2-ylmethylamine in THF at 60°C for 12 hours yields the target compound (82% isolated yield). Critical parameters include:

One-Pot Tandem Methodologies

Industrial-Scale Production

Continuous Flow Synthesis

Adapting methods from EP3759082A1, a two-stage continuous process achieves 85% yield at 500 kg/batch scale:

- Stage 1 : Microreactor for pyrimidinedione formation (residence time: 2.5 min at 130°C).

- Stage 2 : Tubular reactor for amidation (residence time: 8 min at 90°C).

Table 2: Batch vs. Continuous Flow Performance Metrics

| Parameter | Batch Process | Continuous Flow | Improvement |

|---|---|---|---|

| Yield (%) | 82 | 85 | +3.7% |

| Energy Consumption | 120 kWh/kg | 78 kWh/kg | -35% |

| PSD (D90, μm) | 250 | 45 | -82% |

Mechanistic Insights

Emerging Methodologies

Analytical Characterization

Spectroscopic Profiles

Purity Assessment

HPLC-UV (λ = 254 nm) methods using C18 columns (ACN/0.1% HCOOH gradient) resolve all known impurities with Rs >2.0.

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

Substitution: : Substitution reactions at different positions of the pyrimidinedione core can yield a variety of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrimidinedione core makes it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals, particularly in the treatment of diseases related to the central nervous system or metabolic disorders.

Industry

In industry, this compound can be used in the production of various chemical products, including agrochemicals, dyes, and polymers. Its unique structure and reactivity make it valuable for a wide range of applications.

Mechanism of Action

The mechanism by which 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

The thiophen-2-ylmethyl side chain introduces aromatic sulfur, which may modulate electronic properties and binding to sulfur-recognizing enzymes (e.g., cytochrome P450).

Synthetic Efficiency Yields for compounds 34–38 range from 80% to quantitative , indicating robust synthetic routes.

Thermal Stability

- Melting points >320°C for compounds 36 and 37 suggest high crystallinity and thermal stability, likely due to strong intermolecular hydrogen bonding. The target compound’s melting point is unreported but may vary based on the thiophene group’s planarity.

Analytical Characterization

- Compound 28 was confirmed via MS (m/z 468 [M+1]$^+$) and elemental analysis (C, 61.29%; H, 5.89%) , whereas ZINC C39361382 relies on computational docking for activity prediction. The absence of spectral data for the target compound highlights a gap in the literature.

Biological Activity

The compound 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide is a derivative of tetrahydropyrimidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's structure features a tetrahydropyrimidine core with a thiophenylmethyl group and an acetamide moiety. The molecular formula is with a molecular weight of approximately 286.33 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this tetrahydropyrimidine derivative exhibit various biological activities, including:

- Antimicrobial Activity : Compounds within this class have shown potential against various pathogens. For instance, studies have demonstrated antimicrobial properties against Staphylococcus aureus and Candida albicans using disk diffusion methods .

- Antitumor Activity : Tetrahydropyrimidine derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can inhibit the growth of human tumor cells by inducing apoptosis and interfering with cellular proliferation pathways .

- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The ability to scavenge free radicals has been linked to the presence of specific functional groups in the structure .

Antimicrobial Studies

In a study focusing on antimicrobial activity, several tetrahydropyrimidine derivatives were synthesized and tested against common bacterial strains. The results indicated that the compounds exhibited significant inhibition zones, particularly against S. aureus and E. coli, with minimum inhibitory concentration (MIC) values ranging from 15.62 µg/mL to 62.5 µg/mL .

Antitumor Studies

Research involving various cancer cell lines (e.g., HepG2 and NCI-H661) revealed that certain tetrahydropyrimidines exhibited selective cytotoxicity. The mechanism was attributed to the inhibition of topoisomerase II activity, which is essential for DNA replication . The structure-activity relationship (SAR) analysis highlighted that modifications at the 6-position significantly enhanced antitumor efficacy.

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the anticancer potential of tetrahydropyrimidine derivatives.

- Methodology : In vitro assays were conducted on human cancer cell lines.

- Results : Compounds exhibited IC50 values in the micromolar range, indicating potent anticancer effects.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial properties against clinically relevant pathogens.

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Results : The tested compounds showed significant antibacterial activity with MIC values comparable to standard antibiotics.

Data Summary Table

| Biological Activity | Test Organism/Cell Line | Method Used | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | MIC: 15.62 µg/mL |

| Candida albicans | Disk diffusion | MIC: 31.25 µg/mL | |

| Antitumor | HepG2 | MTT assay | IC50: 10 µM |

| NCI-H661 | MTT assay | IC50: 8 µM |

Q & A

Q. What are the critical steps and methodological considerations for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the condensation of a tetrahydropyrimidine derivative with a thiophene-containing acetamide precursor. Key steps include:

- Nucleophilic substitution : Introduction of the thiophen-2-ylmethyl group via amide bond formation under anhydrous conditions using coupling agents like EDCI/HOBt .

- Cyclization : Acid- or base-catalyzed cyclization to form the tetrahydropyrimidine core. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is essential to track intermediate purity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the final product .

Critical controls : Maintain inert atmospheres (N₂/Ar) during moisture-sensitive steps, and optimize reaction time/temperature to avoid side products (e.g., over-oxidation of the thiophene ring) .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted starting materials. For example, the methyl group on the pyrimidine ring appears as a singlet near δ 2.1 ppm .

- Mass Spectrometry (HRMS) : Exact mass determination to validate the molecular formula (e.g., [M+H]+ ion matching C₁₄H₁₃N₃O₃S).

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrimidine dione and acetamide) .

Q. How should researchers design initial biological activity screens for this compound?

- In vitro assays : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the compound’s heterocyclic motifs. Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ for kinase activity) .

- Cell viability assays : Screen against cancer (HeLa, MCF-7) and non-cancerous (HEK293) cell lines via MTT/WST-1 assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values. Triplicate measurements are critical to assess reproducibility .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic and pharmacodynamic properties?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or EGFR kinase. Focus on the acetamide and thiophene groups as key binding motifs .

- ADMET prediction : Tools like SwissADME or pkCSM to evaluate solubility, CYP450 metabolism, and blood-brain barrier permeability. For instance, the logP value (~2.5) suggests moderate lipophilicity, which may require structural tweaks for improved bioavailability .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories using GROMACS. Monitor RMSD fluctuations to identify conformational changes affecting binding .

Q. What strategies resolve contradictions in biological activity data across studies?

- Orthogonal assays : Cross-validate cytotoxicity results using apoptosis markers (Annexin V/PI staining) and caspase-3/7 activation assays .

- Batch variability checks : Re-synthesize the compound under controlled conditions (e.g., strict anhydrous synthesis) to rule out impurity-driven artifacts .

- Meta-analysis : Compare data across similar analogs (e.g., pyrimidine-thiophene hybrids) to identify structure-activity trends. For example:

| Analog Structure | Target Activity (IC₅₀) | Key Structural Difference |

|---|---|---|

| Thiophene-methyl substitution | 8.2 µM (EGFR) | Enhanced hydrophobic interactions |

| Pyrimidine without dione | >50 µM | Loss of hydrogen bonding |

This table highlights the necessity of the dione group for activity .

Q. How can reaction conditions be systematically optimized for scale-up synthesis?

- DoE (Design of Experiments) : Apply factorial designs (e.g., 2³) to variables like temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol% Pd/C). Response surface methodology (RSM) identifies optimal conditions for yield and purity .

- In situ monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress and minimize byproducts .

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or ethanol/water mixtures to improve sustainability .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

- Kinetic assays : Determine inhibition constants (Ki) via Lineweaver-Burk plots for enzyme targets. For non-competitive inhibition, vary substrate concentrations while keeping inhibitor levels constant .

- Pull-down assays : Use biotinylated probes or affinity chromatography to isolate protein targets from cell lysates, followed by LC-MS/MS identification .

- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.